1-Azatricyclo[3.3.1.13,7]decan-4-one
Overview
Description
1-Azatricyclo[3.3.1.13,7]decan-4-one is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Biological Activity
1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 4-oxo-1-azaadamantane, is a bicyclic compound characterized by a unique nitrogen-containing tricyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C10H15NO
- Molecular Weight : Approximately 165.24 g/mol
- Structure : The compound features a ketone functional group at the 4-position, which significantly influences its chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, Mannich bases derived from related structures have demonstrated effective antibacterial and antifungal activities.
- Neuroprotective Effects : The compound's structure allows it to interact with biological targets that are crucial for neuroprotection. Its derivatives have been studied for their potential to inhibit neurodegenerative processes, making them candidates for further research in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Reactivity with Biological Targets : The ketone group allows the compound to undergo nucleophilic attack by amino acids and other nucleophiles, leading to the formation of stable adducts that may alter physiological functions.
- Influence on Enzyme Activity : The compound has been shown to influence enzyme activities related to metabolic pathways, potentially affecting processes such as oxidative stress response and cellular signaling pathways.
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Cyclization Reactions : Utilizing starting materials that contain nitrogen and carbon frameworks conducive to forming the tricyclic structure.
- Functional Group Transformations : Modifying existing compounds through oxidation or reduction processes to introduce the ketone functionality.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Oxoadamantane | Bicyclic | Lacks nitrogen; simpler structure |
1-Azabicyclo[2.2.2]octan-2-one | Bicyclic | Contains a different ring system |
2-Azabicyclo[2.2.2]octan-3-one | Bicyclic | Different positioning of nitrogen |
1-Azatricyclo[3.3.1.13,7]decane-4-methanamine | Tricyclic | Contains an amine group instead of a ketone |
The incorporation of nitrogen within the tricyclic framework and the presence of a ketone group are pivotal in defining the biological activities of this compound compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound:
- A study highlighted the synthesis and characterization of derivatives exhibiting enhanced antimicrobial activity compared to traditional antibiotics.
- Another investigation explored the neuroprotective effects of related compounds in cellular models, showing promise for future therapeutic applications against neurodegenerative diseases .
Properties
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZKYPXTXBKQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962805 | |
Record name | 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42949-24-6 | |
Record name | 1-Azatricyclo(3.3.1.13,7)decan-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042949246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azatricyclo[3.3.1.1,3,7]decan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the stereoselectivity of reactions involving 5-azaadamantan-2-one derivatives?
A: Research shows a strong preference for en face attack during the reduction of 4-eq,6-ax-diaryl-5-azaadamantan-2-ones with sodium borohydride in methanol. [] This stereoselectivity is attributed to a combination of steric and electronic factors within the molecule. [] Further supporting this, analysis of 2,9-bis(3-nitrophenyl)-1-azaadamantan-4-one reveals larger torsion angles on the arylpiperidinone side compared to the cyclohexanone side, potentially explaining the facial selectivity observed during nucleophilic addition to the carbonyl group. []
Q2: How does the structure of 1-azaadamantanones influence their chemical reactivity?
A: Studies on 1-azaadamantanone derivatives, including mono-, di-, and tri-ketone variations, indicate that the nitrogen atom significantly influences the compound's reactivity. [] Specifically, through-bond interactions between the nitrogen lone pair and the carbonyl groups strongly impact the basicity of the nitrogen. [] Additionally, the steric strain imposed by the adamantane skeleton, particularly when multiple carbonyl groups are present, favors the formation of gem-diols. []
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